Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-

Analytical Chemistry Quality Control Essential Oil Authentication

Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7), systematically also named 3,7,7-trimethylbicyclo[2.2.1]hept-2-ene and commonly known as α-fenchene or ξ-fenchene, is a bicyclic monoterpene hydrocarbon with molecular formula C₁₀H₁₆ and molecular weight 136.23 g·mol⁻¹. It belongs to the fenchane skeletal family of the norbornane (bicyclo[2.2.1]heptane) class, characterized by an endocyclic double bond at the C2–C3 position and a gem-dimethyl substitution at the bridgehead C7 carbon.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 514-14-7
Cat. No. B1216257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
CAS514-14-7
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CC2CCC1C2(C)C
InChIInChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
InChIKeyQWEFTWKQGYFNTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7): Procurement-Relevant Identity and Physicochemical Baseline


Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7), systematically also named 3,7,7-trimethylbicyclo[2.2.1]hept-2-ene and commonly known as α-fenchene or ξ-fenchene, is a bicyclic monoterpene hydrocarbon with molecular formula C₁₀H₁₆ and molecular weight 136.23 g·mol⁻¹ [1]. It belongs to the fenchane skeletal family of the norbornane (bicyclo[2.2.1]heptane) class, characterized by an endocyclic double bond at the C2–C3 position and a gem-dimethyl substitution at the bridgehead C7 carbon . This structural arrangement distinguishes it fundamentally from its closest regioisomer camphene (exocyclic methylidene at C2; CAS 79-92-5) and from the pinene family (bicyclo[3.1.1]heptane skeleton; e.g., α-pinene CAS 80-56-8), which are the most frequently encountered in-class alternatives in procurement specifications [2]. The compound is a clear, colorless liquid at ambient temperature with a characteristic camphoraceous odor, occurring naturally in essential oils of Foeniculum vulgare (fennel), Helichrysum spp., and Valeriana spp., where it can constitute up to 52% of the volatile fraction in certain chemotypes [3].

Why Generic Monoterpene Substitution Fails for Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7): Structural and Reactivity Non-Interchangeability


Although camphene, α-pinene, β-pinene, and limonene share the same molecular formula (C₁₀H₁₆) with Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-, they are not functionally interchangeable in procurement or application contexts. The target compound possesses an endocyclic double bond on a norbornane framework with a C7 gem-dimethyl substitution pattern, whereas camphene features an exocyclic methylidene group that confers a distinctly different electrophilic reactivity and solid-state physical form (camphene is a waxy solid at ambient temperature, mp 42–52 °C, versus α-fenchene as a liquid) [1]. This fundamental regioisomeric difference produces divergent outcomes in acid-catalyzed rearrangements, epoxidation pathways, and cyclodextrin complexation behavior, as demonstrated in multiple direct comparative studies [2][3]. Furthermore, the fenchane skeleton offers a unique chiral pool entry point for asymmetric synthesis that cannot be replicated by pinene-type or menthane-type frameworks, making generic substitution chemically unsound for stereoselective applications . The quantitative evidence below substantiates exactly where this compound diverges measurably from its closest analogs.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7) Versus Closest Analogs


Gas Chromatographic Retention Index: Resolved Separation from Camphene and α-Pinene on Standard Non-Polar Columns

On a standard DB-5 non-polar capillary column under temperature-programmed conditions, Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (α-fenchene) elutes with a Kovats retention index (RI) substantively lower than its closest regioisomer camphene and the pinene family. The NIST-standardized RI for α-fenchene on DB-5 is 912 (60 m × 0.32 mm × 1 μm film, He carrier, 40 °C hold → 3 K/min → 230 °C) [1], while camphene is consistently reported at RI 947–953 and α-pinene at RI 933–939 on equivalent DB-5 phases [2]. This ~35–41 unit RI gap between α-fenchene and camphene is analytically significant, exceeding the minimum resolution criterion of ≥10 RI units for unambiguous peak assignment in complex essential oil matrices, thereby enabling confident identification and quantification without co-elution ambiguity [3].

Analytical Chemistry Quality Control Essential Oil Authentication

Physical State and Boiling Point Differentiation: Liquid α-Fenchene Versus Solid Camphene at Ambient Temperature

A critical procurement-relevant differentiation is the physical state at standard ambient temperature (20–25 °C). Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is a free-flowing liquid with a reported boiling point of 146.2–146.8 °C at 752 Torr and density of 0.8626 g·cm⁻³ , whereas camphene (CAS 79-92-5) is a waxy crystalline solid with a melting point of 42–52 °C (depending on enantiomeric purity) and a higher boiling point of 159–160 °C at atmospheric pressure [1]. This ~12–14 °C boiling point depression relative to camphene facilitates fractional distillation-based purification of α-fenchene from camphene-containing mixtures. Furthermore, the liquid physical state eliminates the need for heated storage and molten handling infrastructure that camphene requires, directly reducing procurement and processing costs for applications requiring ambient-temperature liquid handling .

Physical Chemistry Formulation Material Handling

Regioisomeric Separation from Camphene via β-Cyclodextrin Complexation: Crystallographic Selectivity Despite Similar Solution Stability Constants

Ceborska et al. (2013) demonstrated in a direct head-to-head study that camphene and fenchene, despite forming β-cyclodextrin (β-CD) complexes with statistically indistinguishable stability constants in aqueous solution (as monitored by both gas chromatography and ¹H NMR titration), can be resolved by fractional recrystallization of their respective β-CD inclusion complexes [1]. The crystal structure of the β-CD–fenchene complex was solved by single-crystal X-ray diffraction, revealing a distinct host–guest packing arrangement that differs from the camphene adduct. This differential crystallizability enables separation of camphene/fenchene mixtures—which are commonly encountered in commercial camphene products specified as 'tech. 80% (sum of camphene + fenchene)'—into purified fenchene through a scalable, non-chromatographic process [2]. The study provides quantitative evidence that although the equilibrium association constants (Kₐ) for both monoterpenes with β-CD are similar, the kinetic or lattice-enthalpy barrier to crystallization is sufficiently different to permit practical separation.

Supramolecular Chemistry Separation Science Isomer Purification

Diastereoselective Hydrosilylation: Endo-Selectivity with Inverted exo/endo Ratios Relative to Hydroboration of α-Fenchene

Beckmann et al. (2004) reported that H₂PtCl₆-catalyzed hydrosilylation of (+)-α-fenchene with chlorosilanes (HSiMe₂Cl and HSiMeCl₂) proceeds with high regioselectivity (anti-Markovnikov addition) and high diastereoselectivity, yielding predominantly endo-terpene alcohol products after KF-assisted oxidative workup [1]. Crucially, the endo/exo ratio obtained via hydrosilylation–oxidation is inverted relative to that produced by conventional oxidative hydroboration of the same substrate [2]. This stereochemical divergence is specific to the fenchene skeleton: the study directly compared α-fenchene, camphene, 2-methylene bornane, and 3-methylene fenchane, demonstrating that each bicyclo[2.2.1]heptane substrate exhibits a characteristic degree of diastereoselectivity and that 3-methylene fenchane uniquely undergoes a clean skeletal rearrangement (isocamphane → 2-methylene bornane) prior to hydrosilylation, whereas α-fenchene reacts without rearrangement, preserving the fenchane framework [3].

Organosilicon Chemistry Diastereoselective Synthesis Chiral Terpene Alcohols

Chiral Ene Component in Asymmetric Catalytic Carbonyl-Ene Reactions: α-Fenchene Versus β-Pinene as Complementary Chiral Pool Building Blocks

Mikami et al. (1995, published in Tetrahedron 2000) employed (+)-α-fenchene and (–)-β-pinene as structurally distinct chiral ene components in a double asymmetric carbonyl-ene reaction with glyoxylate esters, catalyzed by a chiral titanium–BINOL complex . The study demonstrated that the stereochemical outcome (both diastereoselectivity and enantioselectivity) is contingent upon which chiral terpene ene component is selected: (–)-β-pinene and (+)-α-fenchene, despite both being bicyclic monoterpenes with a single endocyclic double bond, present different steric environments and allylic hydrogen accessibility to the enophile, leading to different product diastereomer ratios [1]. The resulting α-hydroxy esters serve as chiral intermediates for aspartyl dipeptide sweetener synthesis, where the stereochemical integrity of the α-hydroxy carbonyl moiety is the critical quality attribute. Replacement of (+)-α-fenchene by (–)-β-pinene in the same catalytic system is not a neutral substitution but yields a product with different stereochemical composition, directly impacting the diastereomeric purity of downstream pharmaceutical intermediates [2].

Asymmetric Catalysis Chiral Pool Synthesis Carbonyl-Ene Reaction

Optimal Procurement and Application Scenarios for Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- (CAS 514-14-7) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Essential Oil Authentication and Regulatory Compliance

Procure α-fenchene (CAS 514-14-7) of ≥95% purity as a primary GC-MS reference standard to unambiguously identify and quantify α-fenchene in complex essential oil matrices (Foeniculum vulgare, Helichrysum spp., Valeriana spp., Schinus terebinthifolius), where it can constitute 27–52% of the volatile fraction [1]. The documented Kovats RI of 912 on DB-5, separated by ~35–41 RI units from camphene (947–953), eliminates the co-elution ambiguity that plagues regulatory submissions relying on camphene/fenchene technical mixtures [2]. This is critical for compliance with ISO 20809 essential oil authentication standards, which require resolution of individual monoterpene isomers.

Chiral Pool Starting Material for Fenchane-Derived Asymmetric Synthesis

Utilize (+)-α-fenchene (or the enantiopure (–)-α-fenchene, CAS 116724-26-6) as a non-substitutable chiral ene component in Ti–BINOL-catalyzed carbonyl-ene reactions with glyoxylate esters for the synthesis of enantiomerically enriched α-hydroxy esters [1]. The fenchane scaffold provides a stereochemical outcome that is distinct from and complementary to (–)-β-pinene, as established by Mikami et al. This procurement route is specifically justified when the target α-hydroxy carbonyl intermediate must bear fenchane-derived stereochemistry for downstream pharmaceutical patent protection or when β-pinene-derived stereochemistry fails to deliver the required diastereomeric purity [2].

Liquid-Phase Terpene Monomer for Acrylate Polymer Synthesis

Employ α-fenchene as a liquid bicyclic terpene monomer (in contrast to solid camphene) for the synthesis of terpene acrylate homopolymers and copolymers, as disclosed in US Patent 3,394,029 [1]. The ambient-temperature liquid state of α-fenchene (bp 146–147 °C; density 0.8626 g·cm⁻³) simplifies continuous-feed polymerization processes and eliminates the heated monomer storage and transfer infrastructure required for camphene (mp 42–52 °C). The patent specifically identifies α-fenchene alongside camphene, β-pinene, isobornene, and sabinene as viable terpene acrylic monomers, with the norbornane skeleton imparting high glass transition temperature and chemical resistance to the resulting polyolefin coatings [2].

β-Cyclodextrin-Mediated Purification of Fenchene from Camphene-Rich Technical Mixtures

For procurement departments facing limited availability of high-purity α-fenchene, implement the Ceborska et al. (2013) β-cyclodextrin complexation–recrystallization protocol to upgrade commercial 'camphene, tech. 80% (sum of camphene + fenchene)' to fenchene-enriched fractions [1]. Although the equilibrium binding constants of camphene and fenchene with β-CD are similar, the differential crystallizability of their respective inclusion complexes enables physical separation without chromatographic infrastructure. This approach transforms a low-cost technical-grade camphene feedstock into a source of purified α-fenchene suitable for analytical and synthetic applications, reducing procurement costs relative to purchasing pre-purified material [2].

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